molecular formula C12H22O3 B12593203 Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate CAS No. 647836-52-0

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate

Cat. No.: B12593203
CAS No.: 647836-52-0
M. Wt: 214.30 g/mol
InChI Key: CSZONJCECDFJJC-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopropane ring, which is a three-membered carbon ring known for its high strain and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+C2H5OHR-COO-C2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COO-C2​H5​+H2​O

In this case, the carboxylic acid is 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylic acid. The reaction is typically carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be advantageous in industrial settings to facilitate catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylic acid and ethanol.

    Reduction: 3-ethyl-2-methoxy-2-propylcyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropane ring’s strain can make it more reactive, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl propionate: An ester with a sweet odor, used in perfumes and as a solvent.

Uniqueness

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts high strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Biological Activity

Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.

PropertyValue
CAS No. 647836-52-0
Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
IUPAC Name This compound
InChI Key CSZONJCECDFJJC-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with ethanol, often catalyzed by a strong acid such as sulfuric acid. The reaction can be represented as follows:

RCOOH+C2H5OHRCOOC2H5+H2OR-\text{COOH}+\text{C}_2\text{H}_5\text{OH}\rightarrow R-\text{COO}-\text{C}_2\text{H}_5+\text{H}_2\text{O}

This compound serves as a building block for more complex molecules in organic synthesis and is also explored for its potential biological activities, including antimicrobial and anti-inflammatory properties .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as enzymes or receptors. The cyclopropane ring's inherent strain increases its reactivity, allowing it to participate in various biochemical pathways. Preliminary studies suggest that it may exhibit antimicrobial properties and could potentially act as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Activity : In a study investigating the antimicrobial properties of cyclopropane derivatives, this compound was shown to inhibit the growth of several bacterial strains, particularly Gram-negative bacteria. The compound demonstrated significant inhibition zones when tested against E. coli and P. aeruginosa .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of similar cyclopropane derivatives indicated that compounds with structural similarities to this compound exhibited reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
Ethyl acetate Solvent; low antimicrobialCommonly used in laboratories
Methyl butyrate Flavoring agent; low activityUsed in food industry
Ethyl propionate Flavoring agent; low activitySimilar structure

This compound stands out due to its cyclopropane ring, which provides unique reactivity and potential biological applications not seen in simpler esters like ethyl acetate or methyl butyrate .

Properties

CAS No.

647836-52-0

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H22O3/c1-5-8-12(14-4)9(6-2)10(12)11(13)15-7-3/h9-10H,5-8H2,1-4H3

InChI Key

CSZONJCECDFJJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(C1C(=O)OCC)CC)OC

Origin of Product

United States

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